N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H20ClF3N2O2 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.1165401 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in the DNA synthesis pathway .
Mode of Action
Given its target, it is likely that it inhibits thymidylate synthase, thereby disrupting dna synthesis and cell replication .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This inhibition disrupts the conversion of dUMP to dTMP, leading to a decrease in the availability of dTMP. As dTMP is a necessary precursor for DNA synthesis, this disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Thymidylate synthase by this compound leads to a disruption in DNA synthesis . This disruption can cause cell cycle arrest and induce apoptosis, leading to the death of rapidly dividing cells .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2/c22-17-7-6-16(21(23,24)25)13-18(17)26-20(29)15-8-10-27(11-9-15)19(28)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGKXLKXVHVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.